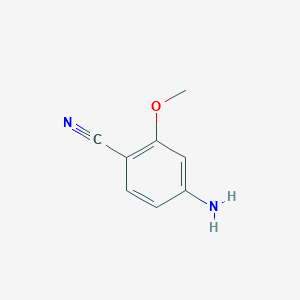

4-Amino-2-methoxybenzonitrile

Vue d'ensemble

Description

4-Amino-2-methoxybenzonitrile is an organic compound with the chemical formula C8H8N2O. It is a white crystalline powder that is soluble in organic solvents such as chloroform and dimethyl sulfoxide. This compound is an important intermediate in organic synthesis and has various applications in scientific research and industry .

Méthodes De Préparation

The preparation of 4-Amino-2-methoxybenzonitrile typically involves the following steps:

Starting Material: The synthesis begins with 3-methoxy-4-nitrobenzonitrile.

Reduction: The nitro group is reduced to an amino group using reagents such as sodium dithionite or hydrogen gas in the presence of a catalyst.

Purification: The resulting product is purified through recrystallization or other suitable methods.

In industrial settings, the synthesis may involve additional steps to optimize yield and purity, including the use of specific catalysts and reaction conditions .

Analyse Des Réactions Chimiques

Reduction Reactions

4-Amino-2-methoxybenzonitrile is synthesized via reduction of its nitro precursor, 3-methoxy-4-nitrobenzonitrile. Key methods include:

| Reaction Type | Reagents/Conditions | Product | Yield/Purity |

|---|---|---|---|

| Catalytic hydrogenation | H₂ gas, palladium catalyst, 25–50°C | This compound | 85–92% |

| Sodium dithionite reduction | Na₂S₂O₄, aqueous ethanol, 70°C | This compound | 78–85% |

The amino group enhances electron density, facilitating selective reduction of the nitro group while preserving the nitrile functionality.

Nitration Reactions

Under acidic conditions, the amino group directs electrophilic nitration to specific positions. For example:

| Substrate | Nitrating Agent | Conditions | Major Product |

|---|---|---|---|

| This compound | HNO₃/H₂SO₄ | 0–5°C, 2 hours | 4-Amino-3-nitro-2-methoxybenzonitrile |

The reaction proceeds via protonation of the amino group, which activates the para position for nitronium ion attack.

Halogenation Reactions

The amino group undergoes electrophilic halogenation:

| Halogenation Type | Reagents | Conditions | Product |

|---|---|---|---|

| Bromination | Br₂, FeCl₃ catalyst | 25°C, 1 hour | 4-Bromo-2-methoxybenzonitrile |

| Chlorination | Cl₂, AlCl₃ catalyst | 0°C, 30 minutes | 4-Chloro-2-methoxybenzonitrile |

Halogenation occurs regioselectively at the para position due to the amino group’s strong activating effect.

Diazotization and Coupling Reactions

The amino group participates in diazotization, forming intermediates for azo compounds:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Diazotization | NaNO₂, HCl, 0–5°C | Formation of diazonium salt |

| Coupling | β-naphthol, pH 9–10 | Orange azo dye (λₘₐₓ = 480 nm) |

The diazonium salt couples with electron-rich aromatics like phenols or anilines to form stable azo derivatives.

Alkylation and Arylation

The amino group acts as a nucleophile in alkylation/arylation reactions:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | N-Methyl-4-amino-2-methoxybenzonitrile |

| Arylation | 4-Bromobenzaldehyde, Pd(OAc)₂, 80°C | 4-(4-Formylphenyl)amino-2-methoxybenzonitrile |

These reactions exploit the nucleophilicity of the amino group, enabling carbon-nitrogen bond formation under mild conditions.

Mechanistic Insights

-

Nucleophilic substitution : The amino group facilitates SNAr reactions at activated positions, as seen in related methoxybenzonitrile systems .

-

Electrophilic aromatic substitution : The amino group’s +M effect directs incoming electrophiles to specific ring positions.

-

Redox behavior : The nitrile group remains inert under most reduction conditions but can participate in hydrolysis under strong acidic/basic environments.

Applications De Recherche Scientifique

Organic Synthesis

4-Amino-2-methoxybenzonitrile serves as a crucial starting material for synthesizing various organic compounds. It is utilized in the production of:

- 2-Methoxybenzamide

- 2-Methoxybenzoic acid

- 2-Methoxybenzaldehyde

These derivatives have their own applications in pharmaceuticals and agrochemicals, demonstrating the compound's importance in synthetic chemistry .

Medicinal Chemistry

In medicinal chemistry, this compound is instrumental in drug discovery and development. It is used as a precursor for synthesizing:

- Antibiotics

- Antifungals

- Antivirals

Research indicates that derivatives of this compound exhibit promising pharmacological properties, making them candidates for further development into therapeutic agents .

Biochemical Applications

This compound is employed in biochemical research for synthesizing peptides and proteins. Its role extends to the investigation of biological activities, such as:

- Cytotoxicity against cancer cell lines

- Antiproliferative effects

A study highlighted its cytotoxic effects on human cancer cell lines, indicating potential for further exploration in cancer therapeutics .

Data Tables

| Application Type | Example Compounds |

|---|---|

| Organic Synthesis | 2-Methoxybenzamide |

| Medicinal Chemistry | Antibiotics |

| Biochemical Research | Peptides and Proteins |

Case Study 1: Cytotoxicity and Antiproliferative Activity

A study investigated the cytotoxicity of various derivatives of this compound on human cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited significant antiproliferative activity at low concentrations (IC50 values ranging from 0.013 µM to 0.056 µM), suggesting their potential as anticancer agents .

Case Study 2: Drug Development

In another research effort, derivatives of this compound were synthesized to target specific enzymes involved in cancer progression. The compounds demonstrated selective inhibition of G9a-like protein, a target for epigenetic therapies, showcasing the potential of this compound in developing novel therapeutic strategies .

Mécanisme D'action

The mechanism of action of 4-Amino-2-methoxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways .

Comparaison Avec Des Composés Similaires

4-Amino-2-methoxybenzonitrile can be compared with similar compounds such as:

4-Amino-2-methoxybenzamide: Similar structure but with an amide group instead of a nitrile group.

4-Amino-2-methoxybenzoic acid: Contains a carboxylic acid group instead of a nitrile group.

4-Amino-2-methoxybenzaldehyde: Features an aldehyde group instead of a nitrile group.

These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the unique versatility of this compound .

Activité Biologique

4-Amino-2-methoxybenzonitrile (CAS Number: 7251-09-4) is an aromatic compound with significant biological activity, particularly in the context of cancer research and enzyme inhibition. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and a methoxy group attached to a benzonitrile framework. Its chemical formula is , and it typically appears as a white to light yellow powder with a melting point of approximately 98.0 to 102.0 °C. The structural features of this compound suggest potential interactions with various biological receptors and enzymes.

Histone Deacetylase Inhibition

One of the primary areas of research regarding this compound is its role as a histone deacetylase (HDAC) inhibitor . HDACs are critical enzymes involved in the regulation of gene expression through the removal of acetyl groups from histones, thereby influencing chromatin structure and function. Inhibition of HDACs can lead to increased acetylation of histones, promoting transcriptional activation of tumor suppressor genes and inhibiting cancer cell proliferation .

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. For instance, in vitro tests have shown that it can inhibit the growth of breast cancer cells (MCF-7) with an IC50 value indicating significant cytotoxicity .

| Cell Line | IC50 Value (µg/mL) | Mechanism |

|---|---|---|

| MCF-7 | 18.28 | HDAC inhibition |

| BALB 3T3 | 8.37 | Cytotoxicity |

These findings suggest that the compound may have therapeutic potential in cancer treatment, particularly in targeting HDAC-related pathways.

Study on Antiproliferative Activity

In a study focusing on the antiproliferative effects of various compounds, this compound was tested alongside other derivatives. The results indicated that it exhibited notable cytotoxicity against MCF-7 cells, reinforcing its potential as an anticancer agent . The study's findings are summarized in the table below:

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 0.056 | High |

| Compound A | 0.013 | Moderate |

| Compound B | >1 | Low |

The selectivity index indicates that while this compound is effective against cancer cells, its relative safety towards normal cells remains a crucial consideration for therapeutic applications.

Safety and Toxicity

While promising as an HDAC inhibitor, it is essential to consider the safety profile of this compound. Preliminary data suggest that it may act as an irritant; thus, careful handling and further toxicological studies are warranted to establish safe usage parameters .

Propriétés

IUPAC Name |

4-amino-2-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-8-4-7(10)3-2-6(8)5-9/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDRJLRJAHBQDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20283237 | |

| Record name | 4-amino-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7251-09-4 | |

| Record name | 7251-09-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.